molecular formula C13H23NO4 B558347 Boc-L-cyclohexylglycine CAS No. 109183-71-3

Boc-L-cyclohexylglycine

Cat. No. B558347
M. Wt: 257,35*181,34 g/mole
InChI Key: QSUXZIPXYDQFCX-JTQLQIEISA-N
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Description

Boc-L-Cyclohexylglycine is a laboratory chemical . It is often used in the synthesis of pharmaceuticals .


Synthesis Analysis

Boc-L-Cyclohexylglycine is synthesized using Boc2O / DMAP .


Molecular Structure Analysis

The molecular formula of Boc-L-Cyclohexylglycine is C13H23NO4 . Its molecular weight is 257.32 g/mol . The IUPAC name is (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid .


Physical And Chemical Properties Analysis

Boc-L-Cyclohexylglycine has a melting point of 72°C to 76°C . It is colorless to yellow in color . It is slightly soluble in water . Its density is predicted to be 1.111±0.06 g/cm3 .

Scientific Research Applications

  • Native Chemical Ligation : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled native chemical ligation at phenylalanine, demonstrating the application of Boc-protected amino acids in peptide synthesis and modification (Crich & Banerjee, 2007).

  • Polypeptide Synthesis : Boc-protected amino acids, like Lysine and Glycine, have been used in simplifying and improving the synthetic methods of polypeptides, highlighting their significance in the study of peptides and proteins (Zhao Yi-nan & Melanie Key, 2013).

  • Synthesis of Hydroxypipecolic Acid : The use of Boc-protected amino acids in the synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids showcases their utility in organic synthesis and pharmaceutical applications (Krishnamurthy et al., 2015).

  • Conformational Studies in Peptides : Boc-protected C(alpha,alpha)-dipropargylglycine has been used to study the conformational effects in peptides, contributing to the understanding of peptide structure and function (Damodharan et al., 2001).

  • Synthesis of Saxagliptin Intermediate : The preparation of (S)-N-Boc-3′-hydroxyadamantylglycine, an intermediate of saxagliptin, highlights its application in the synthesis of pharmaceutical compounds for treating conditions like type 2 diabetes mellitus (Li et al., 2016).

  • Synthesis of Arylglycines : Boc-protected glycine equivalents have been employed in the synthesis of arylglycines, demonstrating their importance in creating complex organic molecules (Calí & Begtrup, 2004).

  • Brønsted Acid-Catalyzed Reactions : Boc-protected arylimines have been used in Brønsted acid-catalyzed direct Mannich reactions, showcasing their role in stereochemically controlled organic reactions (Uraguchi & Terada, 2004).

  • Synthesis of Peptide Hormone Analogues : Boc-protected cyclic tetrapeptides have been synthesized as analogues of cytostatic cyclic tetrapeptides, indicating their potential in medicinal chemistry and drug design (Rich et al., 1981).

  • Boron Neutron Capture Therapy (BNCT) Agents : Boc-L-lysine, a Boc-protected amino acid, was used in the synthesis of carborane-containing carboxylic acids, showing its application in creating potential BNCT agents (Kellert et al., 2019).

  • Synthesis of Fluorescent Amino Acids : Boc-protected derivatives of novel fluorescent α-amino acids have been synthesized, demonstrating their use in creating novel fluorescent probes for biochemical applications (Lohier et al., 2006).

properties

IUPAC Name

(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXZIPXYDQFCX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426481
Record name Boc-L-cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-cyclohexylglycine

CAS RN

109183-71-3
Record name N-(tert-Butoxycarbonyl)-L-cyclohexylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109183-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CG Caldwell, P Chen, J He, ER Parmee… - Bioorganic & medicinal …, 2004 - Elsevier
… The cyclohexylglycine amides 21–23 (Table 1) were prepared by EDC-mediated coupling of the fluorinated pyrrolidines with Boc-l-cyclohexylglycine, with subsequent removal of the …
Number of citations: 82 www.sciencedirect.com
B Hulin, S Cabral, MG Lopaze… - Bioorganic & medicinal …, 2005 - Elsevier
Cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines were prepared and tested for activity against dipeptidyl peptidase IV and in vivo in the KK mouse model of …
Number of citations: 54 www.sciencedirect.com
SL Bogen, S Ruan, R Liu, S Agrawal, J Pichardo… - Bioorganic & medicinal …, 2006 - Elsevier
… Thus, Boc-l-cyclohexylglycine 2 was converted to the corresponding Weinreb amide that was reduced with LiAlH 4 to give carbinol 3 in high yield. The protocol developed by Roberts et …
Number of citations: 24 www.sciencedirect.com
S Tang, P Zhang, C Wang, Y Shao, J Sun - Chemical Communications, 2021 - pubs.rsc.org
… It is noteworthy that Boc-α-amino acids, such as Boc-L-phenylglycine, Boc-L-cyclohexylglycine and Boc-L-leucine were also applicable, yielding the corresponding products (3ao–3aq) …
Number of citations: 9 pubs.rsc.org
A Bricelj, C Steinebach, R Kuchta, M Gütschow… - Frontiers in …, 2021 - frontiersin.org
… The right-hand side of the molecule was then assembled through coupling reactions with Boc-l-cyclohexylglycine to yield 242 and Boc-N-methyl-l-alanine to produce 243. Pd/C-…
Number of citations: 91 www.frontiersin.org
JA Flygare, M Beresini, N Budha, H Chan… - Journal of medicinal …, 2012 - ACS Publications
A series of compounds were designed and synthesized as antagonists of cIAP1/2, ML-IAP, and XIAP based on the N-terminus, AVPI, of mature Smac. Compound 1 (GDC-0152) has the …
Number of citations: 252 pubs.acs.org
AM Doherty, I Sircar, BE Kornberg… - Journal of Medicinal …, 1992 - ACS Publications
A series of primate renin inhibitors containing difluorocarbinol and difluoroketone groups at the-'position have been synthesized andstudied both invitro and in vivo. In vitro, …
Number of citations: 93 pubs.acs.org
Z Li, J Feng, K Zou, Z Yang, Y Zhang… - Chinese Journal of …, 2016 - Wiley Online Library
7‐epi‐Taxane has been achieved efficiently in gram scale from natural taxane via inversion of the 7‐hydroxyl group simply using Ag 2 O as catalyst and DMF as solvent. The catalyst …
Number of citations: 1 onlinelibrary.wiley.com
A Arasappan, KX Chen, FG Njoroge… - The Journal of …, 2002 - ACS Publications
… Deprotection of the N-Boc residue of 2 (4 M HCl in dioxane) and subsequent coupling with N-Boc-l-cyclohexylglycine using EDCI and HOOBt under cold (−20 to −10 C) conditions …
Number of citations: 28 pubs.acs.org
X Chen, X Huang, Q Ma, P Kuzmic, B Zhou, J Xu, B Liu… - bioRxiv, 2023 - biorxiv.org
SARS-CoV-2 has demonstrated extraordinary ability to evade antibody immunity by antigenic drift. Small molecule drugs may provide effective therapy while being part of a solution to …
Number of citations: 4 www.biorxiv.org

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